molecular formula C10H15NS B1284059 3-(Benzylthio)-1-propanamine CAS No. 23909-16-2

3-(Benzylthio)-1-propanamine

Cat. No.: B1284059
CAS No.: 23909-16-2
M. Wt: 181.3 g/mol
InChI Key: BPPMAWGRHJLFQK-UHFFFAOYSA-N
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Description

3-(Benzylthio)-1-propanamine is an organic compound characterized by the presence of a benzylthio group attached to a propanamine backbone

Scientific Research Applications

3-(Benzylthio)-1-propanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-1-propanamine typically involves the alkylation of thiol groups with benzyl halides. One common method includes the reaction of 3-mercaptopropanamine with benzyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylthio)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding 1-propanamine.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-Propanamine.

    Substitution: Various substituted propanamines depending on the electrophile used.

Comparison with Similar Compounds

  • 3-(Methylthio)-1-propanamine
  • 3-(Ethylthio)-1-propanamine
  • 3-(Phenylthio)-1-propanamine

Comparison: 3-(Benzylthio)-1-propanamine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This distinguishes it from similar compounds with smaller or less hydrophobic substituents.

Properties

IUPAC Name

3-benzylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMAWGRHJLFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564712
Record name 3-(Benzylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23909-16-2
Record name 3-(Benzylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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